1-Phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Pyrazoles are an important class of nitrogen-containing heterocycles with significant biological and chemical properties. They serve as core structures in a vast array of compounds demonstrating diverse biological activities and chemical functionalities. The interest in pyrazoles, including derivatives like "1-Phenyl-1H-pyrazole-4-carbaldehyde," stems from their versatile synthetic applications and potential in drug discovery and material sciences.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), highlighting the pot, atom, and step economy of these processes. Recent advancements include the development of novel synthetic routes for pyrazole derivatives through organocatalysis and heterogeneously catalyzed methods, emphasizing green chemistry approaches. These methods offer efficient synthesis of pyrazole cores with various substitutions, including the phenyl and carbaldehyde groups seen in "1-Phenyl-1H-pyrazole-4-carbaldehyde" (Becerra et al., 2022).
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and show significant antioxidant and anti-inflammatory activity. Some compounds, like 4c and 4e, demonstrated actions comparable to standard drugs like diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).
Phosphodiesterase Inhibitory Activity : Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown potential as phosphodiesterase inhibitors. The presence of a fluorine atom and a carbonyl group in these compounds is noted for their functional importance (Mary et al., 2015).
Crystal Structure Determination : The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized and identified as having a monoclinic, space group P21/c crystal structure, proving its versatility as an intermediate (Xu & Shi, 2011).
Synthesis of 1-Phenylpyrazolo[4,3-c]pyridines : A straightforward approach to synthesize 1-phenylpyrazolo[4,3-c]pyridines from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes has been presented, offering a range of compounds for various applications (Vilkauskaitė, Šačkus, & Holzer, 2011).
Analgesic and Anti-inflammatory Activities : Heterocycles based on 3-(2′-thienyl)pyrazole have been synthesized, displaying both analgesic and anti-inflammatory activities. These compounds are potential candidates for antimicrobial, antioxidant, and anti-inflammatory treatments (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Safety And Hazards
Future Directions
The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is anticipated that the use of O-triflated pyrazoles as common intermediates for the preparation of ortho-substituted pyrazoles via palladium-mediated cross-coupling strategies will be a powerful synthetic approach for the functionalisation of such compounds .
properties
IUPAC Name |
1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRLPFVPVKYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359212 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
54605-72-0 | |
Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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